Tnik-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

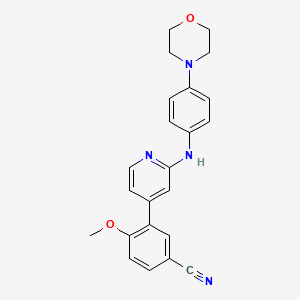

Molecular Formula |

C23H22N4O2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

4-methoxy-3-[2-(4-morpholin-4-ylanilino)-4-pyridinyl]benzonitrile |

InChI |

InChI=1S/C23H22N4O2/c1-28-22-7-2-17(16-24)14-21(22)18-8-9-25-23(15-18)26-19-3-5-20(6-4-19)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,25,26) |

InChI Key |

FOWKPAQNTXMWQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: Tnik-IN-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for Tnik-IN-7, a small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK). It details the molecular interactions, impact on key signaling pathways, and methodologies for its evaluation.

Introduction: TNIK as a Therapeutic Target

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family, a subgroup of the Sterile 20 (STE20) family.[1][2] TNIK is a critical regulator in multiple cellular processes, including cytoskeletal arrangement, cell proliferation, and differentiation.[3][4] Its significance as a therapeutic target stems from its essential role as an activator in key oncogenic and fibrotic signaling pathways.

Notably, TNIK is a pivotal component of the canonical Wnt/β-catenin signaling pathway.[5][6] It is recruited to the promoters of Wnt target genes, where it forms a transcriptional complex with T-cell factor 4 (TCF4) and β-catenin.[2][6][7] TNIK's kinase activity, specifically the phosphorylation of TCF4, is indispensable for the activation of Wnt target gene expression, which drives the proliferation of cancer cells, particularly in colorectal cancers where the Wnt pathway is frequently dysregulated due to mutations in genes like APC.[2][5][6][7]

Beyond the Wnt pathway, TNIK is implicated as an upstream regulator of the c-Jun N-terminal kinase (JNK) pathway and plays a role in the Hippo signaling pathway.[1][8][9] Its multifaceted roles have made it an attractive target for therapeutic intervention in oncology and fibrotic diseases.[5][8][10]

This compound: A Potent TNIK Inhibitor

This compound (also referred to as Compound 8 in some literature) is a potent, small-molecule inhibitor of TNIK.[11] It functions by directly targeting the kinase activity of TNIK, thereby modulating its downstream signaling functions.

Core Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site within the TNIK kinase domain.[5][8] By occupying this site, this compound prevents the binding of ATP and subsequent phosphorylation of TNIK's substrates.[5] This direct inhibition of TNIK's enzymatic function leads to the disruption of multiple downstream signaling cascades.

3.1 Inhibition of the Wnt/β-Catenin Signaling Pathway

The most well-characterized consequence of TNIK inhibition by this compound is the suppression of the Wnt/β-catenin pathway.[5] In many cancers, particularly colorectal cancer, mutations in the APC gene lead to the stabilization and nuclear accumulation of β-catenin.[12] In the nucleus, β-catenin complexes with TCF4 to drive the transcription of pro-proliferative genes. TNIK is essential for the activity of this complex.[6][7]

This compound-mediated inhibition of TNIK prevents the phosphorylation of TCF4.[2][7] This abrogation of TCF4 phosphorylation renders the TCF4/β-catenin complex transcriptionally inactive, thereby blocking the expression of Wnt target genes and suppressing cancer cell growth and proliferation.[5][6]

3.2 Modulation of Other Signaling Pathways

-

Hippo Pathway Activation: Inhibition of TNIK has been shown to activate the Hippo signaling pathway.[8] This leads to the downregulation of its downstream effectors YAP–TAZ, which are key mediators of fibrosis. This mechanism underlies the anti-fibrotic potential of TNIK inhibitors.[8]

-

JNK Pathway: As a member of the GCK family, TNIK can activate the JNK signaling pathway.[1][13] Inhibition by this compound is expected to modulate JNK signaling, which is involved in cellular responses to stress, apoptosis, and inflammation.

-

Interferon (IFN) Signaling: Recent studies suggest TNIK plays a role in regulating the IFN signaling pathway in endothelial cells.[1] TNIK depletion was found to inhibit the IFN pathway and downregulate related genes.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in both biochemical and cellular assays.

| Inhibitor | Target | Assay Type | IC50 Value | Description | Reference |

| This compound | TNIK | Biochemical Kinase Assay | 11 nM | Measures direct inhibition of purified TNIK enzyme activity. | [11] |

| This compound | TNIK-mediated Transcription | Cellular Reporter Assay | 26,000 nM (26 µM) | Measures inhibition of TNIK-mediated TCF4/β-catenin transcription in HCT-116 human colorectal carcinoma cells using a β-lactamase reporter gene. | [11] |

| INS018-055 | TNIK | Biochemical Kinase Assay | 7.8 nM | Measures direct inhibition of purified TNIK enzyme activity. | [14] |

Detailed Experimental Protocols

5.1 Protocol: Biochemical TNIK Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the direct inhibitory effect of a compound on TNIK enzymatic activity. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][15]

-

Principle: The assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal positively correlates with kinase activity.[3]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of the kinase reaction mix containing TNIK enzyme and MBP substrate in kinase buffer.

-

Add 2.5 µL of the this compound dilution or vehicle control to the appropriate wells.

-

To initiate the kinase reaction, add 2.5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

5.2 Protocol: Cellular Wnt/β-Catenin Reporter Gene Assay

This assay measures the ability of this compound to inhibit Wnt pathway signaling within a cellular context.

-

Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a TCF/LEF-responsive promoter. In cells with an active Wnt pathway (like HCT-116), the TCF4/β-catenin complex binds to this promoter and drives reporter expression. An inhibitor of the pathway will reduce the reporter signal.

-

Materials:

-

HCT-116 cells (human colorectal carcinoma, APC mutant, Wnt-active)[11]

-

Appropriate cell culture medium and reagents.

-

TCF/LEF reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).

-

Transfection reagent.

-

This compound or other test compounds.

-

Luciferase or β-lactamase assay system.

-

-

Procedure:

-

Seed HCT-116 cells in 96-well plates.

-

Co-transfect the cells with the TCF/LEF reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase for normalization).

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the activity of both the primary reporter (e.g., Firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) according to the manufacturer's protocol.

-

Normalize the primary reporter signal to the control reporter signal for each well.

-

Determine the IC50 value by plotting the normalized reporter activity against the log concentration of this compound.

-

Visualizations: Signaling Pathways and Workflows

Figure 1: this compound Mechanism in the Wnt Signaling Pathway.

References

- 1. Frontiers | TNIK regulation of interferon signaling and endothelial cell response to virus infection [frontiersin.org]

- 2. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.jp [promega.jp]

- 4. researchgate.net [researchgate.net]

- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insight into TNIK Inhibition [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. TNIK | Insilico Medicine [insilico.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

- 15. bpsbioscience.com [bpsbioscience.com]

Tnik-IN-7: A Technical Guide to its Discovery and Synthesis in the Context of TNIK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Tnik-IN-7, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Given the limited publicly available information on the specific discovery and synthesis of this compound, this document places it within the broader context of TNIK inhibitor development, providing detailed, representative protocols and workflows based on closely related and well-documented compounds.

Discovery of TNIK as a Therapeutic Target

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis.[1] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes.[2] Its discovery as a drug target stems from its role as an essential activator of the Wnt signaling pathway.[3] The Wnt pathway is fundamental in cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3]

Mechanism of Action of TNIK Inhibitors

TNIK inhibitors function by binding to the ATP-binding site of the kinase domain of the TNIK enzyme.[4] This competitive inhibition prevents the transfer of a phosphate group from ATP to TNIK's downstream substrates. By blocking the kinase activity of TNIK, these inhibitors disrupt key signaling pathways implicated in disease progression.

One of the most critical pathways modulated by TNIK is the canonical Wnt/β-catenin signaling pathway.[3] TNIK is a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4). Inhibition of TNIK is expected to block the aberrant Wnt signaling that drives tumorigenesis in many cancers.

Quantitative Data for TNIK Inhibitors

The following table summarizes key quantitative data for this compound and other notable TNIK inhibitors for comparative analysis.

| Compound Name | Other Names | IC50 (TNIK) | Molecular Formula | CAS Number | Notes |

| This compound | Compound 8 | 11 nM | C23H22N4O2 | 1417795-24-4 | Potent TNIK inhibitor with antitumor activity.[2] |

| INS018_055 | Rentosertib | 1-12 nM | Not specified | Not specified | AI-discovered inhibitor for fibrosis, currently in Phase II clinical trials.[4] |

| NCB-0846 | Not specified | 21 nM | Not specified | Not specified | Orally available small-molecule TNIK inhibitor with anti-Wnt activity. |

Synthesis of TNIK Inhibitors: A Representative Example

Disclaimer: This is a generalized representation and not the specific synthesis for this compound.

A structure-based drug design approach is often employed to develop potent TNIK inhibitors. This typically involves the synthesis of a core scaffold, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of bis-imidazolecarboxamide derivatives, for example, involves the coupling of substituted imidazole carboxylic acids with appropriate amine building blocks.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of TNIK inhibitors. The following are representative protocols based on the characterization of well-documented TNIK inhibitors.

In Vitro Kinase Assay (Z'-LYTE™ Assay)

This assay is used to determine the in vitro potency of a compound against the TNIK enzyme.

-

Reagents: Recombinant human TNIK enzyme, Z'-LYTE™ Kinase Assay Kit (specific for Ser/Thr kinases), test compound (e.g., this compound), and ATP.

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the test compound, TNIK enzyme, and the appropriate peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the fluorescence to determine the extent of phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with high TNIK expression) to near confluence.

-

Treatment: Treat the cells with the test compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble TNIK protein at each temperature by Western blotting.

-

Data Analysis: A shift in the melting curve of TNIK in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathway Diagram

References

- 1. Cancer | Biologically Active Compounds - chemsrc [chemsrc.com]

- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tnik-IN-7: A Potent Inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK) for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology and other diseases due to its pivotal role in modulating multiple signaling pathways, most notably the Wnt/β-catenin cascade.[1][2] Dysregulation of TNIK activity is implicated in the progression of various cancers, including colorectal cancer, by promoting cell proliferation and survival.[3][4] Tnik-IN-7 is a potent small molecule inhibitor of TNIK, demonstrating significant promise as a chemical probe for studying TNIK biology and as a lead compound for drug discovery efforts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its characterization.

Introduction to TNIK

TNIK is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family.[5] It is a large, multi-domain protein that functions as a central node in various signaling networks. A key function of TNIK is its role as an essential activator of the canonical Wnt signaling pathway.[1][5] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, where it phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes that drive cell proliferation and maintain a stem-like state in intestinal crypts and in colorectal cancer.[2][5][6] Given that a vast majority of colorectal cancers harbor mutations that lead to constitutive activation of the Wnt pathway, targeting a downstream effector like TNIK presents a compelling therapeutic strategy.[1]

This compound: A Potent TNIK Inhibitor

This compound (also referred to as Compound 8) is a small molecule inhibitor identified for its potent and specific inhibition of TNIK's kinase activity.[7][8]

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C23H22N4O2 | [7] |

| Molecular Weight | 386.4 g/mol | [8] |

| CAS Number | 1417795-24-4 | [7] |

In Vitro Activity

This compound demonstrates potent inhibition of TNIK kinase activity in biochemical assays. The primary reported activity is its half-maximal inhibitory concentration (IC50).

| Assay | IC50 (nM) | Reference |

| TNIK Kinase Assay | 11 | [7][8] |

Note: As of the latest available data, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been publicly disclosed. Such profiling is crucial to fully understand its specificity.

Cellular Activity

This compound has been shown to inhibit the downstream signaling of TNIK in a cellular context, specifically by targeting the Wnt/β-catenin pathway.

| Cell Line | Assay | Effect | Reference |

| HCT116 (Human Colorectal Carcinoma) | TCF4/β-catenin Transcription | Inhibition | [7] |

Note: Quantitative IC50 values for the anti-proliferative effects of this compound on various cancer cell lines are not yet publicly available. For reference, other potent TNIK inhibitors have demonstrated anti-proliferative activity in the nanomolar to low micromolar range in Wnt-dependent cancer cell lines.

In Vivo Data

Note: There is currently no publicly available in vivo data for this compound, including pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or efficacy in animal models of disease.

For context, another TNIK inhibitor, INS018-055, has undergone in vivo characterization, revealing a half-life of 1.22 hours in mice and 1.65 hours in dogs after intravenous administration. Oral administration in mice at 30 mg/kg resulted in a maximum concentration (Cmax) of 1010 ng/mL with a bioavailability of 44%.[8] These data for INS018-055 are provided for illustrative purposes only and are not representative of this compound.

Signaling Pathway

TNIK is a key downstream component of the canonical Wnt signaling pathway. The following diagram illustrates the central role of TNIK in this cascade.

Caption: The role of TNIK in the canonical Wnt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize TNIK inhibitors like this compound.

TNIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is designed to measure the kinase activity of TNIK by quantifying the amount of ADP produced.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

-

ATP solution

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Add 1 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.

-

Add 2 µL of TNIK enzyme solution (e.g., 30 ng per well) to each well.

-

Prepare a substrate/ATP mix containing MBP and ATP in Kinase Buffer.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final concentrations should be optimized, for example, 25 µM ATP and 0.1 µg/µL MBP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

TCF/LEF Reporter Assay

This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.

Materials:

-

HEK293T or HCT116 cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned media or recombinant Wnt3a

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase normalization plasmid.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the Wnt pathway by adding Wnt3a to the media.

-

Incubate for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., HCT116, DLD-1)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the preclinical evaluation of a TNIK inhibitor like this compound.

Caption: Preclinical evaluation workflow for a TNIK inhibitor.

Conclusion

This compound is a valuable research tool for elucidating the complex biology of TNIK. Its high potency makes it an excellent probe for in vitro studies of TNIK's role in Wnt signaling and other cellular processes. While the publicly available data on this compound is currently limited, the established importance of TNIK as a therapeutic target suggests that further investigation into this compound and similar molecules is warranted. The experimental protocols and workflows provided in this guide offer a robust framework for the continued characterization of TNIK inhibitors, which hold significant potential for the development of novel therapeutics, particularly for Wnt-driven cancers.

References

- 1. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TNIK | Insilico Medicine [insilico.com]

- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cancer | Biologically Active Compounds - chemsrc [chemsrc.com]

Tnik-IN-7: A Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology and fibrosis.[1] A member of the germinal center kinase (GCK) family, TNIK is a serine/threonine kinase that plays a pivotal role as an essential activator of the Wnt signaling pathway.[2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, and is implicated in fibrotic diseases.[1][4] Tnik-IN-7 is a potent inhibitor of TNIK, demonstrating significant potential for therapeutic intervention by modulating the Wnt signaling cascade.[3] This technical guide provides an in-depth overview of the biological activity, targets, and methodologies associated with the characterization of this compound and related TNIK inhibitors.

Core Target: Traf2- and Nck-interacting kinase (TNIK)

TNIK is a 1360-residue protein characterized by an N-terminal kinase domain, an intermediate domain, and a C-terminal citron homology (CNH) domain.[4] Its primary role in the Wnt signaling pathway involves direct interaction with and phosphorylation of T-cell factor 4 (TCF4) when in a complex with β-catenin. This phosphorylation is a critical step for the activation of Wnt target gene transcription, which drives cell proliferation and survival.[5]

Biological Activity of this compound and Other TNIK Inhibitors

This compound is a potent inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[3] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TNIK, thereby preventing the phosphorylation of its substrates.[6] The following table summarizes the in vitro potency of this compound and other notable TNIK inhibitors.

| Compound Name | Primary Target | IC50 (nM) | Ki (nM) | Notes |

| This compound | TNIK | 11 | N/A | Identified as a potent TNIK inhibitor with anti-tumor activity.[3] |

| NCB-0846 | TNIK | 21 | N/A | First orally available small-molecule TNIK inhibitor.[7] |

| INS018_055 (Rentosertib) | TNIK | 31 | 4.32 | Selective inhibitor in Phase II clinical trials for idiopathic pulmonary fibrosis.[7] |

| PF-794 | TNIK | 39 | N/A | ATP-competitive inhibitor.[7] |

| KY-05009 | TNIK | N/A | 100 | ATP-competitive inhibitor.[7] |

| TNIK-IN-1 | TNIK | 65 | N/A | Antitumor activity. |

| TNIK-IN-2 | TNIK | 1333.7 | N/A | Investigated for colorectal cancer. |

| TNIK-IN-4 | TNIK | 610 | N/A | Active against colorectal cancer cell lines. |

| TNIK-IN-5 | TNIK | 50 | N/A | Inhibits Wnt signaling in cells. |

| TNIK-IN-6 | TNIK | 930 | N/A | Investigated for neurological disorders. |

| TNIK-IN-8 | TNIK | 6 | N/A | Orally active with antitumor activity. |

| TNIK-IN-9 | NIK | 1.27 | N/A | Potent and selective NIK inhibitor. |

N/A: Data not available from the searched sources.

Signaling Pathway

TNIK is a crucial downstream effector in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus. There, it forms a complex with TCF/LEF transcription factors. TNIK is recruited to this complex, where it phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes such as c-Myc and Cyclin D1. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and subsequently blocks the transcription of these target genes.

Caption: The TNIK-Wnt Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro TNIK Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of TNIK by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

This compound (or other test inhibitors)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.

-

Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of TNIK enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate (MBP) and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the effect of TNIK inhibition on Wnt pathway activity.

Materials:

-

A human cell line with an active Wnt pathway (e.g., HCT116, HEK293T).

-

A TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash).

-

A control plasmid with a non-responsive promoter (e.g., FOPflash).

-

A plasmid for normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagent.

Procedure:

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization plasmid.

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the TCF/LEF-driven luciferase activity to the control Renilla luciferase activity.

-

Determine the EC50 value by plotting the normalized luciferase activity against the inhibitor concentration.

Experimental Workflow for this compound Characterization

The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow to establish its potency, selectivity, and cellular activity.

Caption: A typical experimental workflow for the characterization of a TNIK inhibitor.

Conclusion

This compound is a potent and valuable tool compound for the study of TNIK and its role in the Wnt signaling pathway. Its high in vitro potency highlights the druggability of TNIK. The experimental protocols and workflow described herein provide a framework for the further characterization of this compound and the development of next-generation TNIK inhibitors for the treatment of cancer and fibrotic diseases. Further studies are warranted to fully elucidate the kinase selectivity profile and in vivo efficacy of this compound.

References

- 1. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

Investigating the Function of Tnik-IN-7 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a critical regulator in oncogenic signaling pathways, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of Tnik-IN-7, a potent and selective inhibitor of TNIK, and its role in cancer cells. We will explore its mechanism of action, primarily through the disruption of the Wnt/β-catenin signaling pathway, and its impact on other cellular processes such as cytoskeletal dynamics. This document will present quantitative data on the efficacy of TNIK inhibitors, detailed experimental protocols for their characterization, and visual representations of the key signaling pathways and experimental workflows involved.

Introduction to TNIK and this compound

TNIK is a serine/threonine kinase that functions as a crucial activator of the Wnt signaling pathway.[1][2] In many cancers, particularly colorectal cancer, the Wnt pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival.[2] TNIK is a regulatory component of the β-catenin and T-cell factor-4 (TCF-4) transcriptional complex, and its kinase activity is essential for the activation of Wnt target genes.[2] Pharmacological inhibition of TNIK represents a promising therapeutic strategy to block Wnt signaling downstream of mutations in genes like APC, which are common in colorectal cancer.

This compound is a small molecule inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 11 nM. By targeting the kinase activity of TNIK, this compound effectively disrupts the Wnt signaling cascade, leading to the suppression of cancer cell growth. This guide will focus on the functional investigation of this compound and related TNIK inhibitors in cancer cells.

Quantitative Data Presentation

The efficacy of TNIK inhibitors has been evaluated across various cancer cell lines. While specific data for this compound is emerging, the closely related and well-characterized TNIK inhibitor, NCB-0846, provides valuable insights into the expected potency and spectrum of activity.

| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |

| This compound | TNIK | 11 | - | - | MedChemExpress |

| NCB-0846 | TNIK | 21 | HCT116 | Colorectal Carcinoma | [3][4] |

| NCB-0846 | TNIK | - | DLD-1 | Colorectal Carcinoma | [3] |

| NCB-0846 | TNIK | - | SCLC-N subset | Small Cell Lung Cancer | [5] |

| NCB-0846 | TNIK | - | SCLC-P subset | Small Cell Lung Cancer | [5] |

| Compound 35b | TNIK | 6 | HCT116 | Colorectal Carcinoma | [6] |

Table 1: In Vitro Potency of TNIK Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of various TNIK inhibitors against the TNIK kinase and in different cancer cell lines.

| Compound | Cancer Model | Dosage | Administration | Tumor Growth Inhibition | Reference |

| NCB-0846 | HCT116 Xenograft | 100 mg/kg | Oral (b.i.d.) | Significant suppression | [1] |

| Compound 35b | HCT116 Xenograft | 50 mg/kg | Oral (b.i.d.) | Significant suppression | [6] |

| NCB-0846 & Mebendazole | MC38 & CT26 Syngeneic | - | - | Increased CD8+ T cell infiltration, enhanced anti-PD-1 efficacy | [7] |

Table 2: In Vivo Efficacy of TNIK Inhibitors. This table presents the anti-tumor effects of TNIK inhibitors in preclinical animal models.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and morphology.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a primary target of this compound. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1. TNIK is a critical component of this transcriptional complex, and its inhibition by this compound prevents the expression of these pro-proliferative genes.

The RHO/ROCK2/LIMK1 Signaling Pathway

Recent studies have implicated TNIK in the regulation of cytoskeletal organization, focal adhesion turnover, and mitosis through the RHO/ROCK2/LIMK1 pathway. This pathway plays a crucial role in cell shape, migration, and division. TNIK may influence the activity of Rho GTPases, which in turn activate ROCK2. ROCK2 then phosphorylates and activates LIMK1, leading to the phosphorylation and inactivation of cofilin, a key regulator of actin dynamics. Inhibition of TNIK by this compound can disrupt these processes, leading to altered cell morphology and reduced motility.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound in cancer cells.

In Vitro TNIK Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant TNIK. The ADP-Glo™ Kinase Assay is a common method.

Materials:

-

Recombinant active TNIK enzyme

-

Kinase substrate (e.g., myelin basic protein or a specific peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[8]

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO) control.

-

Add 2 µl of a solution containing the TNIK enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding 2 µl of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, DLD-1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µl of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]

Western Blot Analysis of Wnt Signaling Proteins

This technique is used to assess the effect of this compound on the protein levels of key components of the Wnt signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against TNIK, β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cancer cells with this compound or vehicle control for a specified time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.[10][11]

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line (e.g., HCT116)

-

This compound formulated for oral administration

-

Vehicle control

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily or twice daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.[12][13]

Experimental and Logical Workflows

Visualizing the workflow of experiments is crucial for planning and execution.

References

- 1. researchgate.net [researchgate.net]

- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. openworks.mdanderson.org [openworks.mdanderson.org]

- 6. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.jp [promega.jp]

- 9. merckmillipore.com [merckmillipore.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. BiTE® Xenograft Protocol [protocols.io]

- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TNIK-IN-7 (INS018_055/Rentosertib) for Fibrosis Research

This guide provides a comprehensive overview of the small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), INS018_055 (also known as Rentosertib), as a tool for studying fibrosis. Developed using a generative artificial intelligence (AI) platform, this first-in-class inhibitor has shown significant anti-fibrotic and anti-inflammatory properties in preclinical models and has progressed to clinical trials, making it a pivotal compound for researchers, scientists, and drug development professionals in the field.[1][2]

Introduction to TNIK as a Therapeutic Target in Fibrosis

Mechanism of Action of TNIK Inhibition

Key Signaling Pathways Modulated by TNIK Inhibitors

Dysregulated Wnt/β-catenin signaling is strongly implicated in the development of pulmonary fibrosis.[6][14] TNIK is an essential kinase that phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway. This phosphorylation is necessary for the transcriptional activation of Wnt target genes that promote fibrosis.[2] TNIK inhibitors block this step, preventing the nuclear translocation of β-catenin and subsequent gene activation.[14][15]

The TGF-β signaling pathway is a primary driver of fibrosis in numerous organs.[6] Upon ligand binding, TGF-β receptors activate SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate the transcription of genes involved in ECM production.[5][16] There is significant crosstalk between the Wnt and TGF-β pathways.[4][5] Studies with other TNIK inhibitors, such as NCB-0846, have shown that TNIK inhibition can suppress TGF-β1-induced epithelial-to-mesenchymal transition (EMT) by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[16][17] INS018_055 has been shown to effectively ameliorate TGF-β-induced EMT and fibroblast-to-myofibroblast transition (FMT).[9]

Preclinical Data and Experimental Protocols

INS018_055 has demonstrated potent anti-fibrotic effects in various cell-based assays. It causes a dose-dependent reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in lung fibroblasts treated with TGF-β.[9]

| Parameter | Cell Line | Condition | Value | Reference |

| IC₅₀ (α-SMA expression) | MRC-5 (lung fibroblasts) | TGF-β induced | 27.14 nM | [9] |

| CC₅₀ (Cytotoxicity) | MRC-5 (lung fibroblasts) | - | 84.3 µM | [9] |

| Comparative Potency | Primary IPF donor cells | TGF-β induced | More potent anti-EMT and anti-FMT effects than nintedanib | [12] |

This protocol details the measurement of FMT by quantifying α-SMA expression in primary human lung fibroblasts using high-content analysis.[8]

Materials:

-

Primary human lung fibroblasts (from healthy or IPF donors)

-

Cell culture medium

-

INS018_055 (or other TNIK inhibitor)

-

Recombinant human TGF-β1

-

4% Formaldehyde solution

-

DAPI stain

-

Primary antibody against α-SMA

-

Fluorescently labeled secondary antibody

-

High-content imaging system (e.g., IN Cell Analyzer 2200)

Procedure:

-

Cell Seeding (Day 1): Seed primary human lung fibroblasts into appropriate multi-well plates for imaging.

-

Medium Refresh (Day 3): Refresh the cell culture medium.

-

Compound Treatment (Day 5): Prepare serial dilutions of INS018_055. Add the compound to the designated wells. Include a DMSO vehicle control. Incubate for 1 hour.

-

Fibrotic Stimulation (Day 5): Treat all cells (except for negative controls) with 1.25 ng/ml of TGF-β1 to induce myofibroblast differentiation.

-

Fixation and Staining (Day 8): After 72 hours of stimulation, fix the cells with 4% formaldehyde. Permeabilize the cells and stain for α-SMA using a primary and fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content analysis system. Quantify the intensity of α-SMA staining per cell to determine the extent of FMT and the inhibitory effect of the compound.

INS018_055 has shown anti-fibrotic and anti-inflammatory activity in multiple animal models of fibrosis, administered orally, by inhalation, or topically.[1]

| Animal Model | Organ | Key Findings | Reference |

| Bleomycin-induced fibrosis | Lung | Reduced fibrosis and inflammation. Improved efficacy when combined with pirfenidone. | [3][12] |

| Unilateral Ureteral Obstruction | Kidney | Demonstrated anti-fibrotic activity. | [11] |

| Wound healing models | Skin | Showed anti-fibrotic effects. | [11] |

Clinical Development and Safety Profile

| Clinical Trial Phase | Population | Key Findings | Reference(s) |

| Phase I (NCT05154240, CTR20221542) | 78 Healthy Volunteers | Good safety and tolerability; favorable pharmacokinetic (PK) profile. | [1][10][19] |

| Phase IIa (NCT05938920) | IPF Patients | Met primary endpoint for safety and tolerability. Showed a dose-dependent improvement in Forced Vital Capacity (FVC). Downregulation of fibrosis-associated proteins (e.g., COL1A1, FAP, FN1). | [3][19] |

Safety Profile: Across Phase I and IIa trials, INS018_055 was found to be generally safe and well-tolerated by both healthy individuals and IPF patients.[3][19] The successful safety profile in early clinical development supports its further investigation in larger, longer-duration trials.[19]

Conclusion

The TNIK inhibitor INS018_055 represents a significant advancement in fibrosis research. Its targeted mechanism of action, which modulates multiple pro-fibrotic signaling pathways, and its demonstrated efficacy and safety in preclinical and early clinical studies, establish it as a powerful tool for investigating the molecular underpinnings of fibrotic diseases. For researchers, this compound offers a specific and potent means to probe the role of TNIK in fibrosis and explore novel therapeutic strategies for a range of debilitating conditions.

References

- 1. profiles.foxchase.org [profiles.foxchase.org]

- 2. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]

- 3. TNIK | Insilico Medicine [insilico.com]

- 4. Role of Wnt Signaling in Tissue Fibrosis, Lessons from Skeletal Muscle and Kidney | Bentham Science [eurekaselect.com]

- 5. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]

- 6. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 7. AI-driven research identifies pulmonary fibrosis target and inhibitor | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. | SMC Laboratories Inc. [smccro-lab.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt Signaling and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. communities.springernature.com [communities.springernature.com]

- 19. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

TNIK-IN-7 in Neurological Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK), a member of the Germinal Center Kinase (GCK) family, has emerged as a significant target in the study and potential treatment of various neurological disorders.[1] This serine/threonine kinase is highly expressed in the brain and plays a crucial role in a multitude of cellular processes including cytoskeletal organization, synaptic plasticity, and neuronal signaling.[2][3] Its involvement in key pathways such as the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling cascades positions it as a central player in neuronal development, function, and pathology.[4][5] Dysregulation of TNIK has been linked to cognitive impairments and several neurodevelopmental and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder (ADHD).[6][7] This has spurred the development of small molecule inhibitors, such as TNIK-IN-7 and others, to probe its function and evaluate its therapeutic potential. This technical guide provides an in-depth overview of TNIK's role in neurological disorders, focusing on the mechanism of action of its inhibitors, preclinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

TNIK's influence on neuronal function is primarily mediated through its participation in complex signaling networks. Understanding these pathways is critical to elucidating the mechanism of action of TNIK inhibitors.

Wnt/β-catenin Signaling

TNIK is an essential activator of the canonical Wnt signaling pathway.[5] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, where it phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes.[5][8] This pathway is vital for neuronal proliferation, differentiation, and synaptic formation.[1] Aberrant Wnt signaling is implicated in the pathophysiology of several neurological disorders.

Caption: Canonical Wnt/β-catenin signaling pathway involving TNIK.

JNK Signaling Pathway

TNIK is also a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal responses to stress, axon regeneration, and neurodegeneration.[4] TNIK, along with other Ste20 kinases like MAP4K4 and MINK1, acts upstream of the dual leucine zipper kinase (DLK) to regulate stress-induced JNK activation in neurons.[4][9]

Caption: TNIK's role in the stress-induced JNK signaling pathway in neurons.

Interaction with DISC1 and GSK3β

TNIK's function in the brain is further modulated by its interaction with Disrupted-in-Schizophrenia 1 (DISC1), a genetic risk factor for several major psychiatric disorders.[10][11] DISC1 binds to the kinase domain of TNIK and inhibits its kinase activity.[10][12] This interaction is crucial for regulating the stability of key postsynaptic density proteins and synaptic activity.[10] Furthermore, studies on TNIK knockout mice have revealed a significant impact on the regulation of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in various signaling pathways implicated in mood disorders and neurodegenerative diseases.[6][7] TNIK knockout mice exhibit hyperlocomotor behavior that can be reversed by GSK3β inhibitors.[13][14]

Preclinical Data on TNIK Inhibitors

Several small molecule inhibitors of TNIK have been developed and characterized, providing valuable tools for studying its function and as potential therapeutic agents.

| Inhibitor | IC50 / Ki | Target(s) | Key Findings in Neurological Context |

| NCB-0846 | IC50 = 21 nM[1][2][3][15][16] | TNIK, FLT3, JAK3, PDGFRα, TrkA, CDK2/CycA2, HGK[15][16] | Orally available Wnt inhibitor; inhibits TCF4 phosphorylation.[15][16] |

| INS018_055 | IC50 = 7.8 nM[17] | TNIK | Potent anti-fibrotic and anti-inflammatory effects.[18] Currently in Phase II clinical trials for idiopathic pulmonary fibrosis.[19] |

| KY-05009 | IC50 = 9 nM, Ki = 100 nM[20][21] | TNIK, MLK1[21] | Inhibits TGF-β1-mediated epithelial-to-mesenchymal transition.[20][21] |

| Osimertinib | IC50 = 151.90 nM[22] | TNIK (repurposed) | Identified through virtual screening as a potential TNIK inhibitor.[22] |

Experimental Protocols

TNIK Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[23][24][25]

Materials:

-

Purified recombinant TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate (or other suitable substrate)[26]

-

ATP

-

TNIK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[23]

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test inhibitor (e.g., this compound) or DMSO (vehicle control).

-

Add the TNIK enzyme.

-

Prepare a substrate/ATP mix in TNIK Kinase Buffer and add it to the wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[23]

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[23]

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value for the inhibitor.

Caption: Workflow for a typical TNIK ADP-Glo™ kinase inhibition assay.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry (MS)

This protocol is used to identify proteins that interact with TNIK in neuronal cells.[27][28]

Materials:

-

Neuronal cell culture or brain tissue lysate

-

Anti-TNIK antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Mass spectrometer

Procedure:

-

Cell Lysis: Lyse neuronal cells or tissue to extract proteins.

-

Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TNIK antibody overnight at 4°C.

-

Complex Capture: Add protein A/G beads to capture the TNIK-antibody-interacting protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that co-immunoprecipitated with TNIK using a protein database search algorithm.

References

- 1. caymanchem.com [caymanchem.com]

- 2. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]

- 3. NCB-0846 - Bile Acids & Microbiome - CAT N°: 33268 [bertin-bioreagent.com]

- 4. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcnlab.ca [tcnlab.ca]

- 7. TNiK and cognitive function - Genes2Cognition Neuroscience Research Programme [genes2cognition.org]

- 8. mdpi.com [mdpi.com]

- 9. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]

- 10. The psychiatric disease risk factors DISC1 and TNIK interact to regulate synapse composition and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The psychiatric disease risk factors DISC1 and TNIK interact to regulate synapse composition and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TNiK is required for postsynaptic and nuclear signaling pathways and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 19. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 20. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 21. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. promega.jp [promega.jp]

- 24. ulab360.com [ulab360.com]

- 25. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Tnik-IN-7: A Technical Guide to its Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology, primarily due to its pivotal role in the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. Tnik-IN-7, a potent and selective small-molecule inhibitor of TNIK, has been identified as a valuable tool for investigating the therapeutic potential of TNIK inhibition. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cell proliferation, supported by quantitative data and detailed experimental protocols.

Introduction to TNIK and its Role in Cancer

TNIK is a serine/threonine kinase that functions as a crucial downstream component of the Wnt signaling pathway.[1][2][3] In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation, such as c-Myc and Cyclin D1.[3] TNIK is a key component of this transcriptional complex, where it phosphorylates TCF4, a necessary step for the activation of Wnt target genes.[4] In many cancers, particularly in over 90% of colorectal cancers, mutations in genes like Adenomatous Polyposis Coli (APC) lead to the constitutive activation of the Wnt pathway, making TNIK an attractive therapeutic target.[3]

This compound: A Potent TNIK Inhibitor

This compound (also known as Compound 8) belongs to a series of 4-phenyl-2-phenylaminopyridine based compounds developed as potent and selective inhibitors of TNIK.[1] It exhibits a high affinity for the ATP-binding site of TNIK, with a biochemical half-maximal inhibitory concentration (IC50) of 11 nM.[1]

Effects of this compound on Cell Proliferation

While this compound is a potent inhibitor of the TNIK enzyme, studies have shown that its direct impact on the proliferation of Wnt-activated colorectal cancer cell lines is minimal. This suggests that the kinase activity of TNIK might be less critical for the viability of these cells than its scaffolding function in the TCF4/β-catenin transcriptional complex.[1]

However, the broader family of TNIK inhibitors has demonstrated significant anti-proliferative effects in various cancer types. For instance, the TNIK inhibitor NCB-0846 has been shown to inhibit the growth of lung squamous cell carcinoma (LSCC) cell lines, particularly those with high TNIK expression.[5] Another TNIK inhibitor, 35b, exhibited an IC50 of 2.11 μM in the HCT116 colorectal cancer cell line.[6]

Table 1: Inhibitory Activity of Various TNIK Inhibitors on Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 35b | HCT116 | Colorectal Cancer | 2.11 | [6] |

Note: Specific cellular IC50 values for this compound are not extensively published in the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of TNIK inhibitors on cell proliferation. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound.

Cell Viability Assay (CCK-8 or MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 10 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for an additional 48 to 72 hours.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[7]

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[7]

-

Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The primary signaling pathway modulated by this compound is the Wnt/β-catenin pathway. Inhibition of TNIK is expected to block the phosphorylation of TCF4, thereby preventing the transcription of Wnt target genes.

Caption: this compound inhibits TNIK, a key activator of Wnt signaling.

Caption: Workflow for determining cell viability upon this compound treatment.

Conclusion

This compound is a valuable pharmacological tool for probing the function of TNIK. While its direct anti-proliferative effects on Wnt-addicted colorectal cancer cell lines appear to be limited, the broader implications of TNIK inhibition in other cancer types and in combination with other therapies warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting TNIK in cancer.

References

- 1. Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols for Tnik-IN-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-7 is a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in various cancers. By targeting TNIK, this compound effectively disrupts aberrant Wnt signaling, leading to the suppression of cancer cell growth and proliferation.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing cell viability, analyzing protein expression through Western blotting, and evaluating long-term proliferative potential via clonogenic assays.

Mechanism of Action

This compound functions by binding to the ATP-binding site of the TNIK enzyme, thereby inhibiting its kinase activity.[1][2] This prevents the phosphorylation of downstream targets, most notably the T-cell factor 4 (TCF4), a key transcription factor in the Wnt signaling pathway.[3] In a healthy cell, the Wnt pathway is tightly regulated. However, in many cancer cells, mutations in upstream components like Adenomatous Polyposis Coli (APC) lead to the constitutive activation of the pathway.[3] This results in the accumulation of β-catenin in the nucleus, where it complexes with TCF4 to drive the transcription of genes involved in cell proliferation, survival, and differentiation.[2][3] TNIK is an essential coactivator in this process, and its inhibition by this compound effectively abrogates the transcriptional activity of the β-catenin/TCF4 complex, even in the presence of upstream mutations.[3]

Signaling Pathway

Caption: this compound inhibits TNIK, preventing TCF4 phosphorylation and subsequent transcription of Wnt target genes.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound and the related compound NCB-0846 in various contexts. This data can be used as a starting point for determining the optimal concentration for your specific cell line and experiment.

| Compound | Target | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |

| This compound | TNIK | Cell-free | - | 11 nM | [4] |

| NCB-0846 | TNIK | Cell-free | - | 21 nM | [2] |

| NCB-0846 | Cell Growth | 2D Culture | HCT116 | ~1 µM | [3] |

| NCB-0846 | Colony Formation | Soft Agar | HCT116 | More potent than in 2D culture | [5] |

| NCB-0846 | Cell Viability | MTS Assay | MC38 | 0.38 µM | [6] |

| NCB-0846 | Cell Viability | MTS Assay | CT26 | 0.60 µM | [6] |

| NCB-0846 | Cell Viability | MTS Assay | LSCC cell lines | 500 nM | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 1 mL of DMSO.

-

Gently vortex or sonicate at a low frequency if necessary to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Cell Viability Assay (MTS/CellTiter-Glo)

This protocol is a general guideline. The optimal cell seeding density and incubation time should be determined empirically for each cell line.

Caption: Workflow for determining cell viability after this compound treatment.

Materials:

-

96-well clear or opaque-walled tissue culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution) or Luminescence-based ATP assay reagent (e.g., CellTiter-Glo)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-